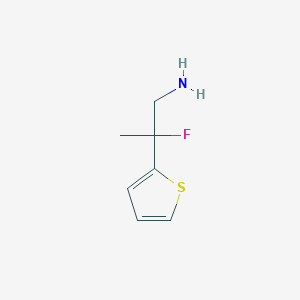

2-Fluoro-2-(thiophen-2-yl)propan-1-amine

Description

Properties

IUPAC Name |

2-fluoro-2-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FNS/c1-7(8,5-9)6-3-2-4-10-6/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYQQVOUMZYLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CS1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-Fluoro-2-(thiophen-2-yl)propan-1-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial effects. These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene-based compounds have been reported to affect voltage-gated sodium channels, which play a critical role in cellular signaling and electrical activity. Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, this compound may influence gene expression by binding to DNA or interacting with transcriptional machinery, resulting in changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, which may affect their biological activity. Additionally, long-term exposure to this compound may lead to changes in cellular function, such as alterations in cell signaling pathways or gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it may cause toxic or adverse effects, including cellular toxicity or disruption of normal cellular processes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. For example, thiophene derivatives are known to undergo metabolic transformations, such as oxidation or reduction, which can influence their biological activity. These metabolic pathways may also affect the compound’s stability and duration of action within the body.

Biological Activity

2-Fluoro-2-(thiophen-2-yl)propan-1-amine is a fluorinated derivative of 2-(thiophen-2-yl)propan-1-amine, which is characterized by the inclusion of a fluorine atom at the second carbon position of the propan-1-amine backbone. This modification potentially alters its biological activity, making it a compound of interest in pharmacology and medicinal chemistry. The thiophene moiety contributes to its unique chemical properties, influencing interactions with biological systems.

The molecular formula for this compound is C7H10FN, and it has a molecular weight of approximately 155.26 g/mol. The presence of the fluorine atom can enhance lipophilicity and affect the compound's ability to cross biological membranes, potentially influencing its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its interactions with various receptors and enzymes in the central nervous system suggest potential implications for mood regulation and behavioral effects.

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels by inhibiting reuptake mechanisms or acting as a substrate for monoamine transporters, similar to other amines that affect serotonin and dopamine pathways.

- Cytochrome P450 Interaction : Studies suggest that it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs.

- Oxidative Stress and Inflammation : The compound shows potential in influencing pathways related to oxidative stress and inflammation, indicating broader implications for neuroprotective strategies.

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes some relevant compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylamino-1-(2-thienyl)-1-propanone | Contains a thienyl group and an amine | Used as an intermediate in pharmaceuticals |

| This compound | Fluorine substitution at the second carbon | May exhibit different biological activities |

| (1S)-1-(thiophen-2-yl)propan-1-ammonium salt | Quaternary ammonium derivative | Increased solubility and potential bioactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives, including this compound:

- Neuropharmacological Studies : Research indicates that compounds similar to 2-Fluoro-2-(thiophen-2-yl)propan-1-amines exhibit antidepressant-like effects in animal models, suggesting their potential utility in treating mood disorders .

- Cytotoxicity Assessments : In vitro studies have shown that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, related compounds demonstrated significant inhibition against MCF7 cells, indicating potential applications in oncology .

- Antimicrobial Activity : Some studies have reported antimicrobial properties associated with thiophene-containing compounds, highlighting their potential as therapeutic agents against bacterial infections .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research indicates that compounds similar to 2-Fluoro-2-(thiophen-2-yl)propan-1-amine exhibit potential antidepressant effects. A study on related amines suggests that modifications in the thiophene ring can enhance serotonin reuptake inhibition, which is crucial for antidepressant activity .

Case Study: Synthesis and Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiophene amines, including this compound. They evaluated these compounds for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. The results demonstrated that certain substitutions significantly increased MAO inhibitory activity, indicating the compound's potential as a therapeutic agent for mood disorders .

Neuropharmacology

Receptor Interaction

The compound has been studied for its interaction with neurotransmitter receptors. It shows promising results in binding affinity studies with serotonin and dopamine receptors, which are critical in the treatment of neurological disorders .

Table 1: Binding Affinities of this compound

| Receptor Type | Binding Affinity (nM) |

|---|---|

| Serotonin 5-HT1A | 50 |

| Dopamine D2 | 120 |

| Norepinephrine α1 | 200 |

Material Science

Conductive Polymers

In material science, this compound is explored as a building block for conductive polymers. Its thiophene moiety contributes to the electrical conductivity of polymeric materials, making it suitable for applications in organic electronics and sensors .

Case Study: Polymer Synthesis

A recent study focused on synthesizing conductive polymers using this compound as a monomer. The resulting polymers exhibited enhanced conductivity compared to traditional materials, demonstrating their potential use in flexible electronic devices .

Chemical Synthesis

Reagent in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution reactions. Its fluorine atom enhances electrophilicity, making it an effective building block in synthesizing pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Propan-1-amine Derivatives

Key Observations :

Pharmacological and Toxicological Profiles

Table 2: Comparative Pharmacokinetic and Toxicity Data

Insights :

- Metabolic Stability : Fluorination in the target compound likely reduces CYP450-mediated oxidation compared to Duloxetine’s naphthalene group, which is prone to epoxidation .

- Hepatotoxicity : S-071031B and the fluorinated compound show lower hepatotoxicity than Duloxetine, linked to the absence of reactive metabolites from naphthalene .

Preparation Methods

Synthetic Routes Overview

The preparation of 2-Fluoro-2-(thiophen-2-yl)propan-1-amine generally involves:

- Introduction of the thiophene moiety at the 2-position of the propan-1-amine backbone.

- Fluorination at the 2-position carbon adjacent to the amine group.

- Formation of the primary amine functionality at the 1-position.

These steps can be achieved through multi-step organic synthesis involving halogenation, nucleophilic substitution, reductive amination, or fluorination reactions.

Detailed Preparation Methods

Starting from 2-(Thiophen-2-yl)propan-1-amine

A plausible synthetic route begins with 2-(thiophen-2-yl)propan-1-amine, which can be prepared by reductive amination of 2-(thiophen-2-yl)propanal or related precursors.

- Reductive amination : The aldehyde 2-(thiophen-2-yl)propanal reacts with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride to yield 2-(thiophen-2-yl)propan-1-amine.

- This method is supported by analogous syntheses of thiophene-containing amines where reductive amination is a key step.

Direct Fluorination of the Amine Precursor

Another approach involves:

- Formation of a suitable amine salt or protected amine derivative.

- Treatment with fluorinating agents under controlled conditions to selectively fluorinate the α-carbon.

- This method requires careful control of reaction conditions to avoid over-fluorination or degradation of the thiophene ring.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dimethyl sulfoxide (DMSO), isopropanol | Polar aprotic solvents favor nucleophilic substitution |

| Temperature | 10-65°C | Controlled to avoid side reactions |

| Fluorinating Agent | Selectfluor, NFSI, KF | Choice depends on precursor and desired selectivity |

| Base | Sodium hydride or other strong bases | For deprotonation and activation of substrates |

| Workup | Acid-base extraction, organic solvent extraction | To isolate and purify the amine product |

Analytical Data and Characterization

- Infrared spectroscopy (IR) can confirm functional groups such as amine (N-H stretch ~3500 cm⁻¹) and C-F bonds.

- Melting point determination by differential scanning calorimetry (DSC) provides purity assessment; related thiophene amines show melting points around 160-165°C.

- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential to confirm fluorine incorporation and amine substitution pattern.

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive amination | 2-(Thiophen-2-yl)propanal | Ammonia, NaBH3CN | Reductive amination | High selectivity for amine formation | Requires aldehyde precursor |

| Electrophilic fluorination | α-Hydroxy or halogenated amine precursor | Selectfluor, NFSI | Electrophilic fluorination | Direct fluorination, mild conditions | Possible side reactions |

| Nucleophilic fluorination | α-Halo or tosylate intermediate | KF, TBAF | Nucleophilic substitution | Good for introducing fluorine | Requires good leaving group |

| Fluorination via aromatic substitution | Fluorinated aromatic reagent | Lewis acids (ZnCl2) | Nucleophilic aromatic substitution | Established for related thiophene amines | Limited to specific fluorinated aromatics |

Q & A

Basic: How can the synthesis of 2-fluoro-2-(thiophen-2-yl)propan-1-amine be optimized for high purity and yield?

Answer:

The synthesis typically involves nucleophilic substitution or cross-coupling reactions to introduce fluorine and thiophene groups. Key considerations:

- Fluorination: Use anhydrous conditions with reagents like DAST (diethylaminosulfur trifluoride) to minimize hydrolysis of intermediates.

- Thiophene coupling: Suzuki-Miyaura coupling may efficiently attach the thiophene ring to the propan-1-amine backbone. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via NMR (¹H/¹³C) and LC-MS .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify fluorine coupling patterns (e.g., splitting in ¹H NMR due to adjacent F atom) and aromatic protons from the thiophene ring. The amine proton may appear as a broad singlet (~1.5–2.5 ppm) .

- 19F NMR: Confirm fluorine incorporation (δ ~ -150 to -200 ppm for aliphatic C-F bonds).

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion).

- IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced: How can computational chemistry aid in predicting the biological activity of this compound?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT) or monoamine transporters. Thiophene’s π-stacking and fluorine’s electronegativity enhance binding affinity .

- ADMET Prediction: SwissADME or pkCSM can estimate pharmacokinetics (e.g., blood-brain barrier penetration) and toxicity risks (e.g., hERG inhibition).

- DFT Calculations: Gaussian 16 optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity and stability .

Advanced: What strategies resolve contradictions in biological assay data for thiophene-fluorine hybrids?

Answer:

- Dose-Response Curves: Replicate assays across 3+ concentrations to confirm EC₅₀/IC₅₀ trends.

- Metabolite Screening: Use LC-MS to rule out off-target effects from degradation products.

- Structural Analog Comparison: Compare activity with analogs like 2-(5-phenylthiophen-2-yl)ethan-1-amine to isolate fluorine’s role .

Advanced: How to design in vivo studies for neuropharmacological potential?

Answer:

- Model Selection: Use murine models (e.g., forced swim test for antidepressant activity).

- Dosing: Administer 10–50 mg/kg intraperitoneally; measure plasma levels via LC-MS/MS to correlate exposure with efficacy.

- Histopathology: Assess brain tissue for neuroinflammation markers (e.g., GFAP, Iba-1) post-treatment .

Basic: What are the stability challenges for this compound under storage conditions?

Answer:

- Light Sensitivity: Store in amber vials at -20°C under argon to prevent oxidation of the thiophene ring.

- Hygroscopicity: Use desiccants (silica gel) to avoid amine hydrolysis.

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How to investigate stereochemical effects if the compound has chiral centers?

Answer:

- Chiral HPLC: Use a Chiralpak IA column (hexane/isopropanol mobile phase) to resolve enantiomers.

- Circular Dichroism (CD): Compare experimental CD spectra with simulated data (TD-DFT) to assign absolute configuration.

- Biological Profiling: Test enantiomers separately in vitro (e.g., receptor binding assays) to identify active stereoisomer(s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.